N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of naphthoyl derivatives It is characterized by the presence of a naphthalene ring, a phenyl group, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins
Mode of Action
The exact mode of action of N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide is not well-documented. It is likely that the compound interacts with its targets, leading to changes in their function. This could result in alterations to cellular processes, potentially influencing cell growth, division, or metabolism .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, including those involved in the synthesis of essential biomolecules
Pharmacokinetics
Information on its bioavailability, distribution within the body, metabolic transformation, and elimination is currently lacking .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antimicrobial and antitumor effects
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide are largely unexplored. It is known that the compound is involved in several kinds of organic reactions due to the electron-rich aromatic framework of 2-naphthol, one of its constituents . This allows it to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have been shown to have significant cytotoxic effects on various cancer cell lines, including MCF-7, HCT116, and A549 .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-naphthoyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the naphthoyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-naphthoyl)-N-methylpiperidine-1-carboxamide
- N-(2-naphthoyl)-N-ethylpiperidine-1-carboxamide
- N-(2-naphthoyl)-N-phenylmorpholine-1-carboxamide
Uniqueness
N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide is unique due to its specific structural features, such as the combination of a naphthalene ring, a phenyl group, and a piperidine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(naphthalene-2-carbonyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(20-14-13-18-9-5-6-10-19(18)17-20)25(21-11-3-1-4-12-21)23(27)24-15-7-2-8-16-24/h1,3-6,9-14,17H,2,7-8,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUDUZMSJIMHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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